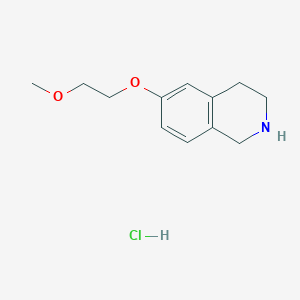![molecular formula C18H20ClN3 B2662436 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine CAS No. 2380167-35-9](/img/structure/B2662436.png)
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine is a complex organic compound that features a unique structure combining a pyrrolopyrrole core with a chloropyridine moiety
Métodos De Preparación
The synthesis of 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine typically involves multiple steps, starting with the formation of the pyrrolopyrrole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzyl group is introduced via a benzylation reaction, and the chloropyridine moiety is incorporated through a substitution reaction. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds to 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine include other pyrrolopyrrole derivatives and chloropyridine-containing compounds. These compounds may share similar structural features but can differ in their chemical reactivity, biological activity, and applications. Examples of similar compounds include:
- 2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-methylbutyl
- 5-(2-(5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethyl)-γ-butyrolactone .
Propiedades
IUPAC Name |
2-benzyl-5-(3-chloropyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3/c19-17-7-4-8-20-18(17)22-12-15-10-21(11-16(15)13-22)9-14-5-2-1-3-6-14/h1-8,15-16H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDXHTDFGVQVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=C(C=CC=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide](/img/structure/B2662357.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2662358.png)

![4-{2-[(3E)-2,3-dihydro-1H-pyrazol-3-ylidene]-2,3-dihydro-1,3-thiazol-4-yl}-6-iminocyclohexa-2,4-dien-1-one](/img/structure/B2662360.png)
![2-bromo-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2662363.png)

![1-[Cyclopropyl(2-hydroxybutyl)amino]butan-2-ol](/img/structure/B2662365.png)


![1-{4-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B2662372.png)

![{2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2662374.png)

